molecular formula C12H9BrO2 B2582142 2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one CAS No. 1343669-33-9

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one

Cat. No.: B2582142
CAS No.: 1343669-33-9
M. Wt: 265.106
InChI Key: CBPMLVWEFRLBHE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one (CAS: 1343669-33-9) is an aromatic ketone featuring a brominated phenyl group and a furan heterocycle. Its molecular formula is C₁₂H₉BrO₂, with a molecular weight of 265.11 g/mol . The compound is structurally characterized by a ketone group bridging a 2-bromophenyl moiety and a furan-3-yl ring. Key spectral identifiers include the IUPAC name 2-(2-bromophenyl)-1-(furan-3-yl)ethanone and the InChIKey CBPMLVWEFRLBHE-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(2-bromophenyl)-1-(furan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMLVWEFRLBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a furan moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:

C11H9BrO\text{C}_{11}\text{H}_{9}\text{BrO}

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study conducted on various bacterial strains showed that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against various human cancer cell lines. In vitro assays revealed that it possesses cytotoxic effects on cancer cells, with mechanisms potentially involving apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxicity of this compound against the A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
A5495.4
MDA-MB-2314.7
HeLa6.2

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through various molecular pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Receptor Interaction: It might interact with cellular receptors that regulate apoptosis and proliferation.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

Compounds with alternative heterocycles or substituents exhibit distinct physicochemical and spectral properties:

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR) Reference
2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one Furan-3-yl C₁₂H₉BrO₂ 265.11 N/A Not explicitly reported
1-(2-Bromophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1v) Dimethyl sulfonyl C₁₀H₁₀BrO₂S 291.15 N/A δ 7.56–7.53 (m, 1H), 4.67 (s, 1H), 3.54 (s, 6H)
1-(5-Methylthiophen-2-yl)phenyl)ethan-1-one (2a) Thiophene C₁₃H₁₀OS 218.28 N/A Not reported
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one Thiazole C₁₂H₁₀BrNOS 294.97 N/A InChIKey: BLHKTKQSRMWGOV-UHFFFAOYSA-N

Key Observations :

  • Electronic Effects : The furan ring in the target compound introduces electron-rich aromaticity compared to sulfur-containing heterocycles (thiophene, thiazole), which may influence reactivity in cross-coupling reactions .
  • Spectral Shifts : The sulfonyl group in 1v deshields adjacent protons, evident in its downfield ¹H NMR signals (δ 7.56–7.53) compared to furan derivatives .
Derivatives with Modified Aromatic Substituents

Substituent variations on the phenyl ring alter physical properties and bioactivity:

Compound Name Substituent Molecular Formula Melting Point (°C) Yield Biological Activity (If Reported) Reference
1-(2-Bromophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5k) Triazole-thioquinazoline C₂₃H₁₈BrFN₆OS 192–193 67% Antibacterial/antifungal
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one Chloro, methoxy C₉H₈BrClO₂ N/A N/A Not reported
2-(4-Chlorophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chlorophenyl, tetrahydroquinoline C₁₇H₁₈N₂O N/A N/A Not reported

Key Observations :

  • Bioactivity : Compound 5k demonstrates moderate antibacterial/antifungal activity (67% yield), suggesting that bromophenyl derivatives with extended heterocyclic systems may enhance biological potency .

Key Observations :

  • The high yield (97%) of the pyrrolidine derivative highlights the efficiency of amide activation strategies for bromophenyl ketones .
  • L-proline catalysis (used in 1-(4-bromophenyl)ethan-1-one synthesis) offers a green chemistry alternative but lacks reported yields for the target compound .

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